2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a sulfanyl linkage, and a benzodioxin moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenethiol and 2,3-dihydro-1,4-benzodioxin-6-amine.
Formation of Intermediate: The 4-chlorobenzenethiol is reacted with an acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2,3-dihydro-1,4-benzodioxin-6-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chlorophenyl group or the benzodioxin moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified chlorophenyl or benzodioxin derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-[(4-fluorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-11-1-4-13(5-2-11)22-10-16(19)18-12-3-6-14-15(9-12)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLYBRADUDRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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